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An In-Depth Technical Guide to the Key Brewing Characteristics of Different Malt Varieties

Introduction

Malt, the soul of beer, is produced by the controlled germination and subsequent kilning of
cereal grains, most commonly barley. The precise conditions of the malting process give rise to
a vast spectrum of malt varieties, each possessing unique biochemical and physical
characteristics that profoundly influence the final beer's flavor, aroma, color, mouthfeel, and
alcoholic strength. For researchers, scientists, and drug development professionals, a deep
understanding of these characteristics is paramount for process optimization, quality control,
and the development of novel brewing applications.

This technical guide provides a comprehensive overview of the core brewing characteristics of
different malt varieties, with a focus on quantitative data, experimental protocols for analysis,
and the underlying biochemical pathways.

Classification of Malt Varieties

Malts are broadly categorized based on their kilning temperature and the extent of enzymatic
and chemical changes they undergo.[1] These categories include:

o Base Malts: These form the bulk of the grain bill in most beers. They are kilned at lower
temperatures, preserving the enzymatic power necessary to convert starches into
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fermentable sugars.[2][3] Examples include Pilsner, Pale Ale, Vienna, and Munich malts.[2]

[4]

o Caramel/Crystal Malts: These malts are produced through a stewing process before kilning,
which liquefies the starches within the kernel. Subsequent kilning caramelizes the sugars,
resulting in a glassy, crystalline endosperm.[1] They contribute sweetness, body, and
caramel, toffee, or fruity flavors.[1]

o Kilned/Toasted Malts: These malts are kilned at higher temperatures than base malts,
developing toasty, biscuity, or nutty flavors through Maillard reactions.[1][5] They have
reduced enzymatic activity. Examples include Amber, Brown, and Biscuit malts.

» Roasted Malts: Produced at the highest temperatures, these malts develop intense coffee,
chocolate, and acrid flavors.[1] The high heat destroys all enzymes and creates dark-colored
compounds.[5] Examples include Chocolate Malt, Black Patent Malt, and Roasted Barley.

Key Brewing Characteristics and Quantitative Data

A malt analysis sheet provides critical data on a malt's brewing performance.[6][7] The most
important parameters are summarized below. Standardized analytical methods developed by
the American Society of Brewing Chemists (ASBC) and the European Brewing Convention
(EBC) ensure data comparability.[7]

Data Summary Tables

The following tables summarize typical quantitative data for a range of common malt varieties.
Values can vary between maltsters and crop years.

Table 1: General Characteristics of Common Malt Varieties
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. Typical Color . Typical Usage
Malt Variety Type Flavor Profile
(SRMI/°L) (%)
) Sweet, grainy,
Pilsner Malt Base 15-21 ] Up to 100%
delicate
Pale Ale Malt (2- Malty, slightly
Base 25-35 o Up to 100%
Row) biscuity
] Rich, biscuity,
Maris Otter Base 25-40 Up to 100%
nutty
] Toasted, malty,
Vienna Malt Base 3.5-50 ) Up to 100%
slightly sweet
Munich Malt Richly malty,
. Base 8-10 Up to 100%
(Light) bready
) Intense honey-
Honey Malt Kilned 20-30 ) Up to 10%
like sweetness
o ) Warm, biscuity,
Biscuit Malt Kilned 20-30 Up to 15%
toasty
Crystal Malt Sweet, caramel,
Caramel 40 5-20%
(40L) toffee
Crystal Malt Raisin, plum,
Caramel 120 3-15%
(120L) burnt sugar
Roasted coffee,
Chocolate Malt Roasted 350 - 450 3-10%
dark chocolate
Black Patent Dry, acrid,
Roasted 500 - 600 1-5%
Malt charcoal
Intense coffee,
Roasted Barley Roasted 300 - 500 3-7%

dry bitterness

Table 2: Enzymatic and Protein Characteristics of Selected Malt Varieties
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. ] . Soluble/Total Free Amino
. Diastatic Total Protein . .

Malt Variety . Protein (SIT Nitrogen (FAN)

Power (°L) (% dry basis) .

Ratio) (mglL)

American 6-Row

~160[8] 11.5-135 38 - 45% >210[4]
Pale Malt
American 2-Row

~140[8] 10.5-12.5 40 - 48% 140 - 190[4]
Pale Malt
German Pilsner

~110[8] 95-115 38 - 44% 140 - 180
Malt
Maris Otter ~120[8] 9.0-11.0 39 - 45% 150 - 190
Vienna Malt ~50[8] 10.5-12.0 36 - 42% 130-170
Light Munich

~70[8] 11.0-125 35 - 40% 120 - 160
Malt (10L)
Dark Munich

~25[8] 11.0-12.5 33-38% 110 - 150
Malt (20L)
Wheat Malt 60 - 90[8] 11.0-14.0 40 - 48% 180 - 220
Crystal Malts 0[8] 10.0-13.0 N/A Low
Roasted Malts 0[8] 11.0-14.0 N/A Very Low

Detailed Experimental Protocols

Accurate malt analysis relies on standardized laboratory procedures. The following sections
detail the methodologies for key experiments.

Congress Mash

Purpose: To produce a standardized wort from a malt sample to determine its extract potential,
color, viscosity, and other soluble components.[9][10][11]

Methodology (Based on ASBC Malt-4 / EBC 4.5.1):
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Milling: A 50 g sample of malt is milled to a fine consistency using a laboratory disc mill
calibrated to a specific particle size distribution.[12]

Mashing-in: The milled malt is mixed with 200 mL of distilled water at 45°C in a mash beaker
with continuous stirring.[10]

Temperature Ramp: The mash temperature is raised at a rate of 1°C per minute from 45°C
to 70°C.[10]

Saccharification Rest: The mash is held at 70°C for 60 minutes.[10] During this time, a small
sample may be taken periodically and tested with iodine to determine the time required for
complete starch conversion (saccharification time).[11]

Mash-out & Volume Adjustment: The mash is cooled to 20°C. Distilled water is added to
bring the total weight of the mash to 450 g.[10]

Filtration: The wort is separated from the spent grains by filtering through a standardized
filter paper.[10]

Analysis: The resulting wort is analyzed for specific gravity (to calculate extract), color, pH,
viscosity, soluble protein, and Free Amino Nitrogen (FAN).[1]
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Experimental Workflow: Congress Mash

Sample Preparation

Malt Sample (509)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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